Cefozopran monohydrochloride
Overview
Description
Cefozopran monohydrochloride, also known as Cefozopran HCl, is a fourth-generation cephalosporin . It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria . The molecular formula of Cefozopran monohydrochloride is C19H18ClN9O5S2 .
Molecular Structure Analysis
The molecular structure of Cefozopran monohydrochloride is complex, with a molecular weight of 515.52 g/mol . Unfortunately, the specific details of the molecular structure are not provided in the available sources .Chemical Reactions Analysis
Cefozopran monohydrochloride’s degradation in the solid state was found to be a first-order reaction depending on the substrate concentration . The pharmacokinetics of Cefozopran after single and multiple-dose intravenous administration in healthy subjects was studied, and it was found that Cefozopran was mainly excreted in its unchanged form, with no tendency for accumulation, via the kidney .Scientific Research Applications
Pharmacokinetics in Healthy Subjects
Cefozopran is a broad-spectrum parenteral cephalosporin effective against Gram-positive and Gram-negative bacteria. A study by Wu et al. (2015) evaluated its pharmacokinetics in healthy subjects. The study found linear increases in maximum plasma concentration and area under the plasma concentration-time curve, indicating predictable drug behavior in the body.
Stability in Aqueous Solutions
The stability of Cefozopran hydrochloride in various pH environments was explored by Zalewski et al. (2016). The study concluded that Cefozopran is most stable at slightly acidic and neutral pH and less stable in alkaline conditions.
Stability-Indicating Assay Method
Development and validation of a stability-indicating LC-UV method for Cefozopran hydrochloride were conducted by Zalewski et al. (2015). This method is crucial for identifying and determining Cefozopran in pharmaceuticals and during kinetic studies.
Radiolytic Studies in Solid State
The chemical stability of Cefozopran hydrochloride when subjected to radiation sterilization was studied by Zalewski et al. (2017). The findings indicated that Cefozopran hydrochloride is not resistant to radiation sterilization, suggesting alternative sterilization methods for this compound.
Clinical Efficacy in Febrile Neutropenic Patients
A clinical study comparing Cefozopran with other antibiotics in treating febrile neutropenia in adult patients was conducted by Nakane et al. (2015). The study concluded that the effects of Cefozopran were comparable to other drugs for empiric therapy in these patients.
Safety And Hazards
Cefozopran monohydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHUKMPVIFDNY-XFDPNJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN9O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefozopran monohydrochloride | |
CAS RN |
113981-44-5 | |
Record name | Cefozopran monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113981-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefozopran monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFOZOPRAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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